molecular formula C23H16N2O3S B2578158 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 397280-53-4

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2578158
CAS No.: 397280-53-4
M. Wt: 400.45
InChI Key: DNDZNWVBUJWOHH-UHFFFAOYSA-N
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Description

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[f]chromene core, followed by the introduction of the carboxamide group and the sulfanylphenyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with molecular targets in biological systems. This could include binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Tert-butyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
  • BMK Glycidic Acid (sodium salt)

Uniqueness

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c24-12-5-13-29-21-9-4-3-8-19(21)25-22(26)18-14-17-16-7-2-1-6-15(16)10-11-20(17)28-23(18)27/h1-4,6-11,14H,5,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDZNWVBUJWOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4SCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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